N-(4-(Benzyloxy)-3-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
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Overview
Description
N-(4-(Benzyloxy)-3-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Benzyloxy)-3-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine typically involves the condensation of 4-(2-methoxyphenyl)-1-piperazine with 4-(benzyloxy)-3-methoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Benzyloxy)-3-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(Benzyloxy)-3-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Benzyloxy)-3-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazine
- N-(4-(Benzyloxy)-3-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperidinamide
Uniqueness
N-(4-(Benzyloxy)-3-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other similar compounds. Its unique combination of functional groups may result in different biological activities and applications.
Properties
Molecular Formula |
C26H29N3O3 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
(E)-1-(3-methoxy-4-phenylmethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine |
InChI |
InChI=1S/C26H29N3O3/c1-30-24-11-7-6-10-23(24)28-14-16-29(17-15-28)27-19-22-12-13-25(26(18-22)31-2)32-20-21-8-4-3-5-9-21/h3-13,18-19H,14-17,20H2,1-2H3/b27-19+ |
InChI Key |
HIQXNPAJPNZQML-ZXVVBBHZSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
Origin of Product |
United States |
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